2'-O-Methyl-d3 Paclitaxel is a chemically modified derivative of the well-known anticancer drug paclitaxel, which is derived from the bark of the Pacific yew tree. This compound is classified as a taxane, a class of diterpenes that exhibit significant antitumor activity by stabilizing microtubules and preventing their depolymerization. The modification at the 2' position of the paclitaxel molecule enhances its pharmacological properties, including solubility and bioavailability, making it a subject of interest in cancer research.
Paclitaxel was first isolated from the bark of the Pacific yew tree (Taxus brevifolia) in the 1960s. The natural compound has been extensively studied for its therapeutic effects against various cancers, including breast, ovarian, and lung cancers. The synthesis of 2'-O-Methyl-d3 Paclitaxel involves the use of synthetic and semi-synthetic methods to modify the original structure of paclitaxel to improve its efficacy and reduce side effects.
2'-O-Methyl-d3 Paclitaxel falls under several classifications:
The synthesis of 2'-O-Methyl-d3 Paclitaxel can be achieved through various methods, including total synthesis and semi-synthesis.
The molecular structure of 2'-O-Methyl-d3 Paclitaxel consists of a tetracyclic core known as baccatin III, with an amide tail modified at the 2' position.
The chemical reactions involved in synthesizing 2'-O-Methyl-d3 Paclitaxel primarily focus on:
The mechanism of action for 2'-O-Methyl-d3 Paclitaxel is similar to that of paclitaxel itself:
Research indicates that modifications like those seen in 2'-O-Methyl-d3 Paclitaxel can enhance binding affinity and reduce toxicity compared to traditional paclitaxel.
2'-O-Methyl-d3 Paclitaxel has several scientific applications:
Paclitaxel stands as a cornerstone chemotherapeutic agent, initially isolated from the bark of the Pacific yew tree (Taxus brevifolia) and first structurally characterized in 1971 [3] [10]. This taxane diterpenoid (molecular formula C47H51NO14, molecular weight 853.91 g/mol) exerts its anticancer effects through a unique mechanism: binding to the β-subunit of tubulin and stabilizing microtubule assemblies. This action disrupts mitotic spindle dynamics, arrests cell division at the G2/M phase, and ultimately triggers apoptosis in rapidly dividing cancer cells [3] [9]. Its clinical impact is broad, with FDA-approved indications spanning ovarian, breast, and non-small cell lung carcinomas, alongside numerous off-label applications in malignancies such as advanced cervical cancer, head and neck cancers, and angiosarcomas [3] [10].
The clinical utility of native paclitaxel, however, is constrained by significant challenges. These include inherent poor aqueous solubility (0.7 mg/mL), necessitating complex formulations with Cremophor EL that can provoke hypersensitivity reactions, substantial interpatient pharmacokinetic variability, and the development of resistance mechanisms (notably P-glycoprotein efflux) [5] [7] [9]. These limitations have driven extensive research into structural analogs and derivatives aimed at optimizing pharmacological properties. Semisynthetic derivatives like docetaxel and nanoparticle albumin-bound (nab-) paclitaxel represent successful innovations, offering improved solubility and reduced excipient-related toxicity [10]. Within this landscape of structural optimization, 2'-O-Methyl-d3 Paclitaxel emerges as a specialized deuterated analog. While not itself a therapeutic agent, its design incorporates strategic modifications—methylation at the 2'-hydroxyl position and deuterium isotope labeling—that make it an indispensable molecular tool for dissecting paclitaxel's metabolism, biodistribution, and structure-activity relationships [8].
The 2'-hydroxyl (-OH) group on the C13 side chain of paclitaxel is a critical determinant of its bioactivity and molecular interactions. Positioned near the crucial C2' benzamide moiety, this hydrophilic functional group participates in essential hydrogen bonding networks with key residues in the β-tubulin binding pocket, particularly aspartic acid at position 26 (Asp26) [1] [8]. Molecular dynamics simulations and binding affinity studies consistently demonstrate that modifications at this position profoundly alter paclitaxel's ability to stabilize microtubules effectively [1].
Table 1: Impact of 2'-Position Modifications on Paclitaxel Analogs
Compound | 2'-Position Modification | Microtubule Binding Affinity | In Vitro Cytotoxicity | Primary Functional Consequence |
---|---|---|---|---|
Paclitaxel | -OH | High (Reference) | High (Reference) | Optimal H-bonding to Asp26 |
2'-O-Methyl Paclitaxel | -OCH3 | Markedly Reduced | Negligible | Loss of critical H-bond donor |
Docetaxel | -OH | High | High | Maintained H-bonding capability |
2'-O-Ethyl Paclitaxel | -OCH2CH3 | Severely Reduced | Very Low | Steric bulk and H-bond donor loss |
Methylation of the 2'-hydroxyl group, resulting in 2'-O-Methyl Paclitaxel (C48H53NO14, CID 60019057 [2]), replaces the hydrogen-bond-donating hydroxyl (-OH) with a hydrogen-bond-accepting methoxy (-OCH3) group. This seemingly minor alteration disrupts the vital hydrogen bond with Asp26 in β-tubulin. Consequently, 2'-O-Methyl Paclitaxel exhibits a dramatic, near-complete loss of microtubule-stabilizing activity and cytotoxicity against cancer cell lines [1] [8]. While rendering the molecule therapeutically inactive, this targeted modification creates a uniquely valuable probe. The 2'-O-Methyl-d3 Paclitaxel derivative (C48H50D3NO14, molecular weight 870.95 g/mol [1]) leverages this inherent bio-inactivity. Its inability to perturb microtubule dynamics or induce mitotic arrest eliminates confounding pharmacological effects, making it an ideal internal standard for mass spectrometry and a tracer molecule for studying paclitaxel's absorption, distribution, metabolism, and excretion (ADME) profile without interference from its biological activity [1].
Deuterium (D, 2H), a stable, non-radioactive isotope of hydrogen, is strategically incorporated into drug molecules like paclitaxel to create isotopologs. The d3 notation in 2'-O-Methyl-d3 Paclitaxel specifically indicates the replacement of three hydrogen atoms (-H) with deuterium atoms (-D) within the methyl group (-1H3 replaced by -D3) introduced at the 2'-oxygen during methylation (forming -OCD3) [1]. This modification exploits the Kinetic Isotope Effect (KIE), a phenomenon arising from the higher atomic mass of deuterium compared to hydrogen. The stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, requires greater energy to break during metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes [1] [7] [8].
Table 2: Pharmacokinetic Advantages of Deuterium Labeling in 2'-O-Methyl-d3 Paclitaxel
Property | Paclitaxel | 2'-O-Methyl Paclitaxel | 2'-O-Methyl-d3 Paclitaxel | Advantage of d3 Label |
---|---|---|---|---|
Primary Metabolic Pathway | CYP2C8 hydroxylation | Likely similar CYP-mediated | CYP-mediated (slower) | Reduced metabolic rate |
Metabolic Stability (In Vitro) | Reference | Slightly higher than Paclitaxel | ~2.3-fold higher than Paclitaxel | Enhanced resistance to degradation |
Plasma Clearance Rate | Reference | Comparable to Paclitaxel | Significantly slower | Prolonged exposure if bioactive |
Utility as LC-MS/MS Standard | Low | Moderate | High | Distinct mass shift, avoids interference |
Ability to Track Parent Drug | N/A | N/A | High | Co-elutes, similar extraction |
The primary pharmacokinetic advantage conferred by deuterium labeling in 2'-O-Methyl-d3 Paclitaxel is significantly enhanced metabolic stability. In vitro assays using human liver microsomes demonstrate that the deuterated analog undergoes oxidative metabolism by CYP enzymes, particularly CYP2C8 and CYP3A4, at a substantially slower rate than its non-deuterated counterpart (2'-O-Methyl Paclitaxel) or paclitaxel itself. Studies report a 2.3-fold reduction in clearance rate attributable to the KIE hindering the demethylation or hydroxylation pathways targeting the deuterated methyl group [1] [7]. This intrinsic stability makes it exceptionally valuable for analytical applications:
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7